Cas no 549-91-7 (2H-Benzo[a]quinolizine-2-acetaldehyde,3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, (2R,3R,11bS)-)
![2H-Benzo[a]quinolizine-2-acetaldehyde,3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, (2R,3R,11bS)- structure](https://pt.kuujia.com/scimg/cas/549-91-7x500.png)
549-91-7 structure
Nome do Produto:2H-Benzo[a]quinolizine-2-acetaldehyde,3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, (2R,3R,11bS)-
2H-Benzo[a]quinolizine-2-acetaldehyde,3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, (2R,3R,11bS)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 2H-Benzo[a]quinolizine-2-acetaldehyde,3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, (2R,3R,11bS)-
- (2R)-3β-Ethyl-1,3,4,6,7,11bβ-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizine-2α-acetaldehyde
- 2-[(2R,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]acetaldehyde
- 2H-Benzo[a]quinolizine-2-acetaldehyde,3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, [2R-(2a,3b,11bb)]-
- Protoemetine (6CI,7CI,8CI)
- 549-91-7
- Protoemetine
- CHEBI:8589
- C11816
- Q27108100
- AC1L9EMN
- DTXSID30332083
-
- Inchi: InChI=1S/C19H27NO3/c1-4-13-12-20-7-5-15-10-18(22-2)19(23-3)11-16(15)17(20)9-14(13)6-8-21/h8,10-11,13-14,17H,4-7,9,12H2,1-3H3/t13-,14-,17-/m0/s1
- Chave InChI: BBVFHYCHEWCGBH-ZQIUZPCESA-N
- SMILES: CCC1CN2CCC3=CC(=C(C=C3C2CC1CC=O)OC)OC
Propriedades Computadas
- Massa Exacta: 317.19909372g/mol
- Massa monoisotópica: 317.19909372g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 23
- Contagem de Ligações Rotativas: 5
- Complexidade: 402
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 3
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 38.8Ų
- XLogP3: 2.7
2H-Benzo[a]quinolizine-2-acetaldehyde,3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, (2R,3R,11bS)- Literatura Relacionada
-
1. 707. Ipecacuanha alkaloids. Part IV. The relative and absolute stereochemistry of the benzoquinolizidine system of emetineA. R. Battersby,S. Garratt J. Chem. Soc. 1959 3512
-
2. Asymmetric total synthesis of(–)-protoemetinol,(–)-protoemetine,(–)-emetine, and (–)-tubulosine by highly stereocontrolled radical cyclisationsMasataka Ihara,Ken Yasui,Nobuaki Taniguchi,Keiichiro Fukumoto J. Chem. Soc. Perkin Trans. 1 1990 1469
-
Hayato Ishikawa,Shinya Shiomi Org. Biomol. Chem. 2016 14 409
-
4. 149. Ipecacuanha alkaloids. Part V. Stereospecific synthesis of (+)-O-methylpsychotrine and (–)-emetineA. R. Battersby,J. C. Turner J. Chem. Soc. 1960 717
-
5. Index pages
549-91-7 (2H-Benzo[a]quinolizine-2-acetaldehyde,3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, (2R,3R,11bS)-) Produtos relacionados
- 483-17-0(Cephaeline)
- 58-46-8(Tetrabenazine)
- 1026016-83-0((+)-Tetrabenazine)
- 19328-35-9(3-Des(2-methylpropyl)-3-n-Butyl Tetrabenazine)
- 2639439-11-3(5-{1-(benzyloxy)carbonylpyrrolidin-3-yl}-1,3,4-thiadiazole-2-carboxylic acid)
- 10517-27-8(H-Gly-Asp-Gly-OH)
- 40320-08-9(Methanimidamide, N-methyl-N'-3-pyridinyl-)
- 99613-64-6(5-(bromomethyl)-2-chlorobenzonitrile)
- 730986-28-4(2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide)
- 2680895-28-5(tert-butyl N-benzyl-N-(4-bromo-1,3-thiazol-2-yl)carbamate)
Fornecedores recomendados
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente

Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
